molecular formula C10H10BrFO2 B14026188 2-(3-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane

2-(3-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane

Cat. No.: B14026188
M. Wt: 261.09 g/mol
InChI Key: WVDGREFDFTUGCW-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane is a halogenated cyclic ether with the molecular formula C₁₀H₁₀BrFO₂. Its structure features a 1,3-dioxolane ring substituted with a methyl group and a 3-bromo-2-fluorophenyl moiety. The dioxolane ring enhances stability, while the bromine and fluorine substituents on the aromatic ring modulate electrophilicity and reactivity. This compound is primarily utilized in organic synthesis as a precursor for cross-coupling reactions and functional group transformations .

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

2-(3-bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane

InChI

InChI=1S/C10H10BrFO2/c1-10(13-5-6-14-10)7-3-2-4-8(11)9(7)12/h2-4H,5-6H2,1H3

InChI Key

WVDGREFDFTUGCW-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=C(C(=CC=C2)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 3-bromo-2-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Hydrolysis Reactions

The dioxolane ring undergoes acid-catalyzed hydrolysis to regenerate the parent aldehyde. This reaction occurs through protonation of the oxygen atoms followed by ring opening:

Reaction Conditions

  • Catalyst : 0.5-1.0 M HCl or H₂SO₄

  • Temperature : 60-80°C

  • Yield : 78-85% (reported for analogous compounds)

ReactantProductReaction TimeConversion Rate
2-(3-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane3-Bromo-2-fluorobenzaldehyde4-6 hrs92%

The reaction proceeds via a hemiacetal intermediate, with water acting as the nucleophile to cleave the cyclic ether structure .

Halogen Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Key Reactions

  • Amination :
    C10H10BrFO2+NH3CuI 120 CC10H11FN1O2+HBr\text{C}_{10}\text{H}_{10}\text{BrFO}_2+\text{NH}_3\xrightarrow{\text{CuI 120 C}}\text{C}_{10}\text{H}_{11}\text{FN}_1\text{O}_2+\text{HBr}
    Requires copper(I) catalysts and elevated temperatures

  • Suzuki Coupling :
    C10H10BrFO2+ArB OH 2Pd PPh3 4C16H15FO2Ar\text{C}_{10}\text{H}_{10}\text{BrFO}_2+\text{ArB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{C}_{16}\text{H}_{15}\text{FO}_2\text{Ar}
    Achieves 65-89% yields with tetrakis(triphenylphosphine)palladium(0)

Ring-Opening Functionalization

The dioxolane ring participates in controlled cleavage reactions:

Reagent Systems

ReagentProduct TypeSelectivity
BH₃·THFSecondary alcohol94%
LiAlH₄Primary alcohol88%
Grignard reagentsExtended carbon chains79-82%

Steric effects from the methyl group direct reagent approach to the less hindered oxygen atom.

Oxidation Pathways

Controlled oxidation modifies both the aromatic system and heterocycle:

Oxidation Behavior

  • Dioxolane Ring : Resists common oxidants (KMnO₄, CrO₃) below 100°C

  • Aromatic System :

    • Electrophilic bromination occurs at the 5-position

    • Fluorine directs incoming electrophiles para to its position

Competitive Reaction Outcomes

Oxidizing AgentTemperatureMajor Product
mCPBA25°CEpoxide derivative
O₃-78°COzonide cleavage products

The compound demonstrates remarkable thermal stability, with decomposition beginning at 215°C (DSC data). Recent studies highlight its potential as a synthetic intermediate in palladium-catalyzed cascade reactions, particularly for constructing oxygen heterocycles .

Scientific Research Applications

2-(3-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The presence of bromine and fluorine atoms in the phenyl ring enhances its binding affinity to target proteins, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their comparative properties:

Compound Name Molecular Formula Substituents (Position) Key Properties/Applications Reference
2-(3-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane C₁₀H₁₀BrFO₂ Br (3), F (2), Me (dioxolane) High electrophilicity; used in Suzuki-Miyaura coupling.
2-(3-Bromophenyl)-2-methyl-1,3-dioxolane C₁₀H₁₁BrO₂ Br (3), Me (dioxolane) Less electrophilic than fluorinated analogs; slower in SNAr reactions.
2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane C₉H₇BrFO₂ Br (5), F (2) Lower steric hindrance; higher solubility in polar solvents.
2-(3-Bromo-2,4-difluorophenyl)-1,3-dioxolane C₉H₇BrF₂O₂ Br (3), F (2,4) Enhanced electron-withdrawing effects; potential for regioselective substitutions.
2-(3-Bromo-2-chloro-6-fluorophenyl)-1,3-dioxolane C₉H₇BrClFO₂ Br (3), Cl (2), F (6) Mixed halogen effects; used in multi-step syntheses of heterocycles.
2-(2-Bromoethyl)-2-methyl-1,3-dioxolane C₆H₁₀BrO₂ Br (ethyl chain), Me (dioxolane) Alkyl bromide reactivity; prone to elimination (e.g., dehydrohalogenation).

Key Observations:

Substituent Effects on Reactivity The presence of fluorine at the 2-position (ortho to bromine) in the target compound increases electrophilicity at the bromine site, accelerating nucleophilic aromatic substitution (SNAr) compared to non-fluorinated analogs like 2-(3-bromophenyl)-2-methyl-1,3-dioxolane . Chlorine (e.g., in 2-(3-Bromo-2-chloro-6-fluorophenyl)-1,3-dioxolane) introduces steric and electronic complexity, reducing reaction rates in cross-coupling but enabling unique regioselectivity .

Steric and Solubility Considerations The methyl group on the dioxolane ring in the target compound increases steric hindrance, slowing down reactions requiring planar transition states (e.g., certain Pd-catalyzed couplings) compared to non-methylated analogs like 2-(5-bromo-2-fluorophenyl)-1,3-dioxolane . Halogen position influences solubility; fluorine at the 2-position enhances polarity, improving solubility in THF and DMSO .

Synthetic Utility

  • Alkyl bromides (e.g., 2-(2-bromoethyl)-2-methyl-1,3-dioxolane) are more reactive in alkylation or elimination reactions but less stable under acidic conditions compared to aryl bromides .
  • Multi-halogenated derivatives (e.g., 2-(3-Bromo-2,4-difluorophenyl)-1,3-dioxolane) are valuable for sequential functionalization in drug discovery .

Biological Activity

2-(3-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a bromine and a fluorine atom on the phenyl group. This unique structure enhances its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. The compound's molecular formula is C10H10BrFO2\text{C}_{10}\text{H}_{10}\text{BrF}\text{O}_2 with a molecular weight of 261.09 g/mol.

PropertyValue
Molecular FormulaC10H10BrFO2
Molecular Weight261.09 g/mol
IUPAC NameThis compound
InChIInChI=1S/C10H10BrFO2/c1-10(13-5-6-14-10)7-3-2-4-8(11)9(7)12/h2-4H,5-6H2,1H3
Canonical SMILESCC1(OCCO1)C2=C(C(=CC=C2)Br)F

Biological Activity Overview

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its structural features suggest that it may interact with various biological targets, leading to diverse pharmacological effects.

Antimicrobial Activity

A study on related 1,3-dioxolanes revealed that compounds with similar structures demonstrated significant antibacterial and antifungal activities. For instance, derivatives showed effectiveness against various bacterial strains such as Staphylococcus aureus and Candida albicans .

Table 1: Antibacterial Activity of Dioxolane Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-(3-Bromo-2-fluorophenyl)-...S. aureus625–1250 µg/mL
2-(5-Bromo-4-fluorophenyl)-...Pseudomonas aeruginosa500 µg/mL
4-Fluoro-3-bromophenyl derivativeEscherichia coliNo activity

The presence of halogen substituents (bromine and fluorine) is believed to enhance the binding affinity to bacterial proteins, thereby increasing the antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound is currently under investigation, with preliminary findings suggesting it may inhibit specific cancer cell lines. The mechanism of action appears to involve modulation of cellular signaling pathways associated with proliferation and apoptosis .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors within the cell. The dioxolane ring may stabilize the compound's conformation, enhancing its ability to bind to target proteins. The halogen atoms are thought to increase the compound's lipophilicity and overall reactivity, promoting its biological activity .

Case Studies and Research Findings

Research has focused on synthesizing various derivatives of dioxolanes to evaluate their biological activities. A comparative study highlighted that compounds with different substituents at the phenyl position exhibited varied levels of antibacterial activity, suggesting that structural modifications can significantly influence efficacy .

Notable Findings

  • In vitro studies have shown that certain derivatives possess excellent activity against resistant bacterial strains.
  • Fluorinated compounds often demonstrate enhanced potency due to improved metabolic stability and bioavailability .

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